Ascochlorin

Mitochondrial Bioenergetics Complex III Inhibition Meroterpenoid Pharmacology

Ascochlorin (ASC; CAS 26166-39-2) is the definitive probe for dual Qi/Qo mitochondrial cytochrome bc1 complex inhibition—a property absent in ascofuranone. It uniquely activates p53 via Ser392 phosphorylation without genotoxic stress, enabling clean dissection of DNA-damage-independent tumor suppressor pathways. For AMPK studies, ASC serves as the essential negative control versus 4-O-methylascochlorin (MAC). Structural variations within the ascochlorin/fimetarin family produce divergent bioactivities; only the exact compound ensures experimental reproducibility. Researchers targeting STAT3, MMP-9, or antimicrobial meroterpenoid SAR should confirm CAS 26166-39-2 before purchase.

Molecular Formula C23H29ClO4
Molecular Weight 404.9 g/mol
CAS No. 26166-39-2
Cat. No. B1665193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscochlorin
CAS26166-39-2
SynonymsAscochlorin;  Ilicicolin D;  LL-Z 1272 gamma
Molecular FormulaC23H29ClO4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
InChIInChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1
InChIKeySETVRSKZJJWOPA-FLDGXQSCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ascochlorin (26166-39-2): A Dual-Site Cytochrome bc1 Inhibitor and Meroterpenoid Tool Compound for Mitochondrial and Oncology Research


Ascochlorin (ASC; CAS 26166-39-2), also designated ilicicolin D or antibiotic LL-Z1272γ, is a chlorinated meroterpenoid natural product biosynthesized from orsellinic acid and a sesquiterpene moiety [1]. Initially isolated from the phytopathogenic fungus Ascochyta viciae (later reclassified as Acremonium sclerotigenum) [2], it belongs to the ascochlorin/fimetarin family of prenylphenol antibiotics [3]. Structurally, it features a 5-chloroorcylaldehyde core linked to a cyclized sesquiterpene side chain [4]. Ascochlorin functions as a specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), uniquely targeting both the Qi and Qo ubiquinone-binding sites [5], and modulates multiple cancer-relevant signaling cascades including STAT3, p53, and MMP-9 [6].

Why Ascochlorin Cannot Be Functionally Substituted by Its Closest Meroterpenoid Analogs in Research Protocols


Within the ascochlorin meroterpenoid family, even structurally similar congeners exhibit fundamentally divergent biological activities and target engagement profiles. Ascofuranone (AF), while structurally analogous, demonstrates negligible inhibition of the mitochondrial cytochrome bc1 complex compared to ascochlorin [1]. Conversely, the methylated derivative 4-O-methylascochlorin (MAC) acquires a robust AMPK activation capacity that is entirely absent in the parent compound ascochlorin [2]. Furthermore, subtle modifications to the sesquiterpene side chain among analogs such as LL-Z1272δ, 8'-hydroxyascochlorin, and 8',9'-dehydroascochlorin yield marked differences in antimicrobial potency and spectrum [3]. These pronounced pharmacophore-dependent variations render simple functional substitution between ascochlorin and its analogs scientifically invalid; procurement of the precise compound is essential for replicating published findings or probing specific mechanisms.

Quantitative Differentiation of Ascochlorin (26166-39-2) from Structural Analogs: Evidence for Research Selection


Dual-Site Cytochrome bc1 Inhibition Distinguishes Ascochlorin from the Structurally Analogous Ascofuranone

Ascochlorin inhibits the mitochondrial cytochrome bc1 complex (Complex III) by binding to both the Qi and Qo ubiquinone-binding sites, a dual-site mechanism confirmed by kinetic assays, EPR spectroscopy, and X-ray crystallography [1]. In stark contrast, the structurally similar analog ascofuranone exhibits markedly reduced inhibition of the same enzymatic activities under identical assay conditions [2]. This dual-site binding renders ascochlorin an unusual and mechanistically distinct inhibitor compared to conventional site-specific bc1 inhibitors such as antimycin A (Qi-only) or myxothiazol (Qo-only) [3].

Mitochondrial Bioenergetics Complex III Inhibition Meroterpenoid Pharmacology

Selective p53 Activation via Ser392 Phosphorylation Without Genotoxic DNA Damage

Ascochlorin increases endogenous p53 protein expression and transcriptional activity through a mechanism that is biochemically distinct from classical DNA-damaging agents [1]. It specifically induces phosphorylation of p53 at serine 392 without affecting serine 15 or serine 20, residues typically phosphorylated by ATM/ATR kinases in response to genotoxic stress [2]. DNA-damaging chemotherapeutics such as doxorubicin or etoposide phosphorylate serines 15 and 20 and activate ATM/CHK1, whereas ascochlorin does not induce phosphorylation of ATM or CHK1, nor does it increase DNA strand breaks as measured by comet assay [3].

Tumor Suppressor Biology Non-Genotoxic p53 Activation Cancer Therapeutics

Absence of AMPK Activation by Ascochlorin Contrasts with Its Methylated Derivative 4-O-Methylascochlorin

A direct comparative study of ascochlorin (ASC) and its derivatives revealed that AMPK activation is specifically associated with 4-O-methylascochlorin (MAC) but is not observed with the parent compound ascochlorin or with 4-O-carboxymethylascochlorin (AS-6) [1]. This functional dichotomy demonstrates that the 4-O-methyl substitution on the orsellinic acid moiety is essential for engaging the AMPK signaling axis [2]. Consequently, ascochlorin and MAC cannot be used interchangeably in studies of AMPK-dependent pathways, metabolic sensing, or HIF-1α stabilization [3].

AMPK Signaling Metabolic Regulation Structure-Activity Relationship

5-Chloroorcylaldehyde Moiety Confers Superior Antimicrobial Activity Relative to Benzoquinone Analogs

A comprehensive antimicrobial evaluation of four new and eight known ascochlorin/fimetarin analogs isolated from the marine-derived fungus Stilbella fimetaria established that compounds bearing a 5-chloroorcylaldehyde moiety exhibit greater antimicrobial potency than structurally corresponding benzoquinone analogs [1]. Ascochlorin, which contains the 5-chloroorcylaldehyde pharmacophore, falls within the more active structural class [2]. Additionally, the presence of two conjugated double bonds at C-2′/C-3′ and C-4′/C-5′ was determined to be essential for antifungal activity, while untailored single bonds at C-4′/C-5′ and C-8′/C-9′ correlate with antibacterial activity [3].

Antimicrobial Screening Natural Product Antibiotics Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for Ascochlorin (26166-39-2) Based on Quantitative Differentiation Evidence


Mitochondrial Complex III (Cytochrome bc1) Pharmacology and Dual-Site Inhibition Studies

Ascochlorin is the compound of choice for investigating dual-site inhibition of the mitochondrial cytochrome bc1 complex, a property not exhibited by its closest structural analog ascofuranone [1]. The dual Qi and Qo site binding, confirmed by X-ray crystallography and kinetic analyses, makes ascochlorin uniquely suited for studies examining the functional consequences of simultaneous blockade of both ubiquinone-binding pockets, comparative analyses with single-site inhibitors (e.g., antimycin A, myxothiazol), and structural biology investigations of inhibitor-enzyme interactions [2].

Non-Genotoxic p53 Activation and DNA Damage-Independent Tumor Suppressor Studies

Ascochlorin enables investigation of p53 tumor suppressor pathways without the confounding variables introduced by genotoxic stress [1]. The compound's selective phosphorylation of p53 at serine 392—without activation of ATM/CHK1, phosphorylation of serines 15/20, or induction of DNA strand breaks—provides a clean experimental system for dissecting p53-mediated transcriptional programs and biological outcomes that are independent of the DNA damage response [2]. This application is particularly relevant for cancer biology research seeking to understand p53 activation mechanisms distinct from classical chemotherapy-induced genotoxicity [3].

Negative Control Compound for AMPK-Dependent Signaling and Metabolic Regulation Assays

In studies examining AMPK-mediated signaling, HIF-1α stabilization, or metabolic stress responses, ascochlorin serves as an essential negative control alongside the AMPK-activating derivative 4-O-methylascochlorin (MAC) [1]. The demonstrated lack of AMPK activation by ascochlorin, in direct contrast to MAC, allows researchers to attribute observed AMPK-dependent phenotypes specifically to the methylated derivative and to validate the specificity of AMPK pathway engagement [2]. Procurement of both compounds is required for rigorous structure-activity relationship analyses within this meroterpenoid series [3].

Antimicrobial Screening and 5-Chloroorcylaldehyde Pharmacophore Mapping

Ascochlorin represents a benchmark 5-chloroorcylaldehyde-containing meroterpenoid for antimicrobial structure-activity relationship (SAR) studies [1]. Comparative analyses against benzoquinone analogs have established the superior antimicrobial potency conferred by the 5-chloroorcylaldehyde core, and systematic variation of side-chain unsaturation patterns has defined essential structural features for antifungal versus antibacterial activity [2]. Ascochlorin can be deployed as a reference compound in screening cascades aimed at identifying novel antimicrobial leads within the ascochlorin/fimetarin chemotype or in biosynthetic engineering efforts targeting the orsellinic acid-sesquiterpene hybrid scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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